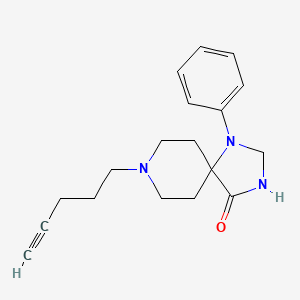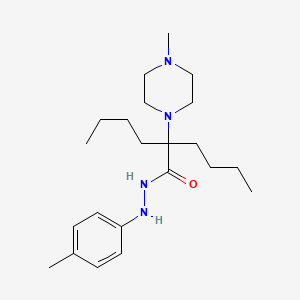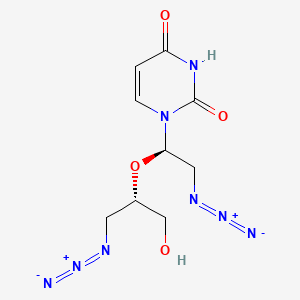
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a phenylpropanamide moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the reaction of α-haloketones with thioamides under basic conditions . The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives. The final step involves the coupling of the thiazole and piperidine rings with the phenylpropanamide moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Coupling Reagents: EDCI, HOBt.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The piperidine ring can interact with neurotransmitter receptors, potentially providing neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
N-(3-Methyl-1-(2-(4-thiazolyl)ethyl)-4-piperidinyl)-N-phenylpropanamide is unique due to its combination of a thiazole ring, a piperidine ring, and a phenylpropanamide moiety. This unique structure allows it to interact with a diverse range of molecular targets, providing a broad spectrum of biological activities .
Eigenschaften
CAS-Nummer |
97626-45-4 |
|---|---|
Molekularformel |
C20H27N3OS |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
N-[3-methyl-1-[2-(1,3-thiazol-4-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C20H27N3OS/c1-3-20(24)23(18-7-5-4-6-8-18)19-10-12-22(13-16(19)2)11-9-17-14-25-15-21-17/h4-8,14-16,19H,3,9-13H2,1-2H3 |
InChI-Schlüssel |
CABCXKKEYBMKPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2=CSC=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3,5-diazatetracyclo[7.3.1.17,11.01,6]tetradecane-2,4-dione](/img/structure/B12742711.png)





![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12742744.png)


